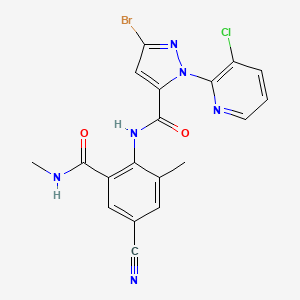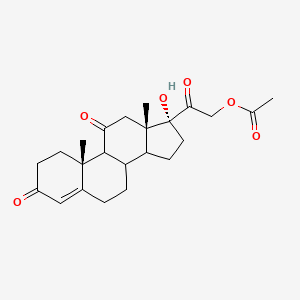
Cortisone acetate
Übersicht
Beschreibung
Cortisone acetate is a synthetic glucocorticoid corticosteroid and corticosteroid ester which is marketed (under prescription) in many countries throughout the world, including in the United States, the United Kingdom, and various other European countries . It is used for the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses and endocrine disorders associated with inadequate production of steroid hormones .
Synthesis Analysis
Practical syntheses of cortisone were based on modification of related steroids readily available from nature . The industrial processes for the synthesis of cortisone acetate involve a good combination of chemistry and biotechnology that was developed along the second part of the twentieth century .Molecular Structure Analysis
Cortisone acetate is a white or practically white, odorless, crystalline powder. It is stable in air. It is insoluble in water. The molecular weight is 402.48. It is designated chemically as 17,21-Dihydroxypregn-4-ene-3,11,20-trione 21-acetate .Chemical Reactions Analysis
The currently available hydrocortisone or cortisone acetate preparations do not allow an accurate reproduction of the physiological secretion pattern of cortisol .Physical And Chemical Properties Analysis
Cortisone acetate is a solid substance. It is insoluble in water and stable in air .Wissenschaftliche Forschungsanwendungen
Structural Studies
Cortisone acetate has been studied for its structural properties. The crystal structures of C23H30O6·C2H5OH and C23H30O6·C3H7OH were determined by X-ray diffraction analysis . The method molecular Voronoi–Dirichlet polyhedra were also used to analyze non-bonded interactions in the structures of solvate crystals .
Anti-Inflammatory Agent
Cortisone acetate is a weak anti-inflammatory agent, with about 80% of the anti-inflammatory activity of an equal weight of hydrocortisone . It’s used to treat a number of inflammatory conditions such as endocrine, rheumatic, collagen, dermatologic, allergic, ophthalmic, respiratory, hematologic, neoplastic, edematous, and gastrointestinal diseases and disorders .
Mineralocorticoid Properties
Cortisone acetate is a potent mineralocorticoid, having twice the potency of prednisone . This makes it useful in treating conditions associated with inadequate production of steroid hormones .
Dermatological Applications
Cortisone acetate is used for the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . This includes conditions like acne rosacea and atopic dermatitis .
Respiratory Applications
Cortisone acetate is used in the management of respiratory conditions like asthma . Its anti-inflammatory properties help reduce inflammation in the airways.
Hematologic Applications
Cortisone acetate is used in the management of hematologic conditions like acquired hemolytic anemia . It helps regulate the immune response, preventing the body from attacking its own red blood cells.
Research on Side Effects
Due to the side effects associated with its use, pharmaceutical research aims to develop effective drugs with low or no side effects . Alternative compounds to cortisone are part of an active investment in ongoing research on drug discovery .
Solvation Studies
Cortisone acetate forms solvates with acceptor molecules and with solvents which are both acceptors and donors, such as alcohols . This property is being studied for its potential applications in drug delivery systems .
Wirkmechanismus
Target of Action
Cortisone acetate primarily targets the glucocorticoid receptor . This receptor is a part of the nuclear receptor superfamily, which upon activation, regulates gene expression and mediates changes in cellular function .
Mode of Action
Cortisone acetate, like other corticosteroids, binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days .
Biochemical Pathways
Cortisone acetate affects several biochemical pathways. It inhibits neutrophil apoptosis and demargination , and it also inhibits phospholipase A2 , which decreases the formation of arachidonic acid derivatives . Furthermore, it inhibits NF-Kappa B and other inflammatory transcription factors, and promotes anti-inflammatory genes like interleukin-10 .
Pharmacokinetics
Cortisone acetate is readily absorbed and distributed to muscles, liver, skin, intestines, and kidneys . It is metabolized in the liver to the active metabolite hydrocortisone (cortisol) . The time to peak concentration is approximately 2 hours, and the elimination half-life is about 0.5 hours .
Result of Action
The short-term effects of cortisone acetate include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive . High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cortisone acetate. For instance, the presence of cortisone acetate in environmental waters has been reported . .
Safety and Hazards
Zukünftige Richtungen
A novel dual-release formulation of hydrocortisone, recently approved, represents an advancement in the optimization of the clinical management of patients with adrenal insufficiency . Future clinical trials of immunomodulation or immunoprevention will test the possibility to delay (or prevent) the autoimmune destruction of the adrenal gland in autoimmune Addison’s disease .
Eigenschaften
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-17,20,28H,4-9,11-12H2,1-3H3/t16-,17-,20+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRJWOMZKQRYTA-RFZYENFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022858 | |
| Record name | Cortisone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cortisone acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.78e-02 g/L | |
| Record name | Cortisone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01380 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cortisone acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels. | |
| Record name | Cortisone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01380 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cortisone acetate | |
CAS RN |
50-04-4 | |
| Record name | Cortisone, 21-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cortisone acetate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cortisone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01380 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CORTISONE ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cortisone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CORTISONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883WKN7W8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cortisone acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
227-229, 222 °C | |
| Record name | Cortisone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01380 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cortisone acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Cortisone acetate itself is inactive until converted to cortisol in the body. Cortisol binds to glucocorticoid receptors, influencing gene expression and modulating immune responses. This leads to decreased production of inflammatory mediators like prostaglandins and leukotrienes. [, ] You can find more information in this research article: .
A: Oral cortisone acetate administration leads to an initial increase in neutrophils, while lymphocytes and eosinophils decrease. Intramuscular injection causes a more prolonged neutrophil increase and a rise in total white blood cells. []
A: Yes, cortisone acetate administration to rats has been shown to significantly decrease EST. This effect can be partially antagonized by co-administration of Compound A acetate (11-dehydrocorticosterone acetate). []
A: Hydrocortisone, especially in its free alcohol form, demonstrates significantly greater anti-inflammatory potency than cortisone acetate. This difference is attributed to their pharmacokinetic properties and relative glucocorticoid activities. [, ] Learn more from this study: .
A: Cortisone acetate exhibits optimal stability in slightly acidic solutions (around pH 4). [] Its stability decreases in both highly acidic and alkaline environments, potentially leading to degradation.
A: Commonly used solvents include ethyl acetate, acetone, 1,4-dioxane, dimethylformamide (DMF), and ethanol. [] The choice of solvent depends on the desired formulation type (e.g., solution, suspension, emulsion) and route of administration.
A: 9-alpha fluorination of hydrocortisone dramatically increases both glucocorticoid and mineralocorticoid activities. The potency follows the order: F > Cl > Br > I. [, , ]
A: Yes, the addition of a double bond at the Δ1 position of fluorohydrocortisone further enhances its glucocorticoid and mineralocorticoid activities. []
A: Intramuscular injection of cortisone acetate leads to slow and sustained absorption, while oral administration results in variable and often incomplete absorption. Intravenous administration of hydrocortisone provides rapid and predictable effects. [, ]
A: Cortisone acetate is primarily metabolized in the liver, where it undergoes reduction to cortisol, its active form. Further metabolism involves conjugation reactions, making it more water-soluble for excretion. []
A: Cortisone acetate is commonly used to induce immunosuppression in rat models of PCP, making them susceptible to the infection. Intranasal inoculation of P. carinii cysts, along with cortisone acetate injections, can result in the development of PCP. [, , ]
A: Yes, administration of cortisone acetate to neonatal rats can influence skeletal muscle development, affecting creatine kinase activity and inducing morphological changes in muscle fibers. [, ]
A: Long-term use of cortisone acetate can lead to various side effects, including osteoporosis, muscle weakness, increased risk of infections, and suppression of the hypothalamic-pituitary-adrenal (HPA) axis. [, , ]
A: Studies suggest that prolonged cortisone acetate treatment during childhood, in conjunction with mineralocorticoid replacement therapy, may have a negative impact on BMD at certain skeletal sites, even in adults with CAH maintained on low glucocorticoid doses. []
A: High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for the accurate and sensitive quantification of cortisone acetate in various matrices, including pharmaceutical formulations, biological samples, and environmental samples. [, ]
A: Stringent quality control measures are implemented throughout the manufacturing process, encompassing raw material testing, in-process controls, and finished product analysis. These measures ensure the identity, purity, potency, and stability of cortisone acetate. []
A: Cortisone acetate was first synthesized in the late 1940s and quickly gained recognition for its potent anti-inflammatory effects. Its clinical use revolutionized the treatment of various inflammatory and autoimmune diseases. []
A: Research on cortisone acetate extends beyond pharmacology and medicine. It encompasses diverse fields like immunology, endocrinology, biochemistry, and biophysics. These interdisciplinary collaborations provide comprehensive insights into the compound's mechanisms of action, therapeutic applications, and potential side effects. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



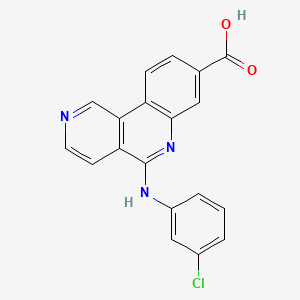

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperidin-1-yl)methanone](/img/structure/B1669364.png)
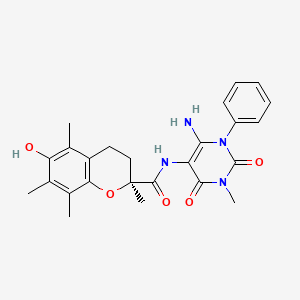
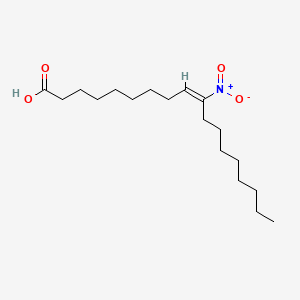
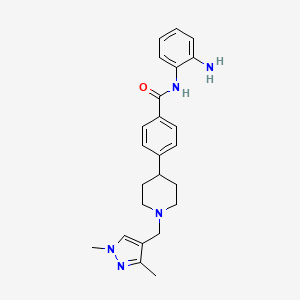
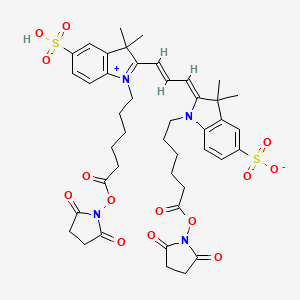
![3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt](/img/structure/B1669371.png)
![6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate](/img/structure/B1669372.png)

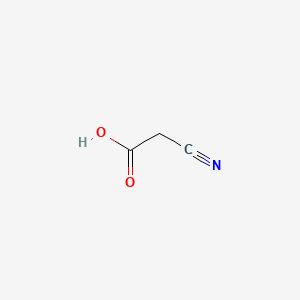
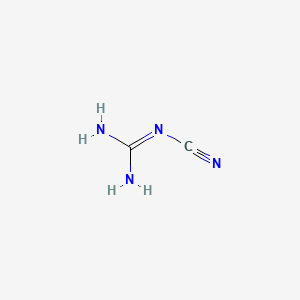
![1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]methyl]-](/img/structure/B1669380.png)
